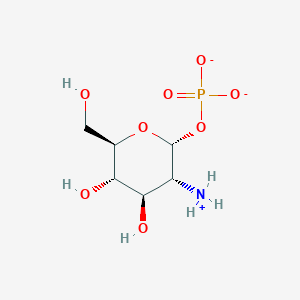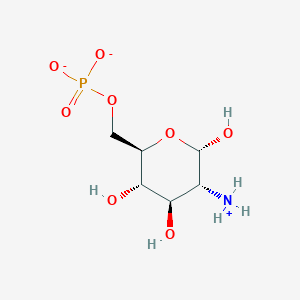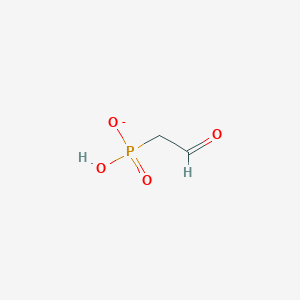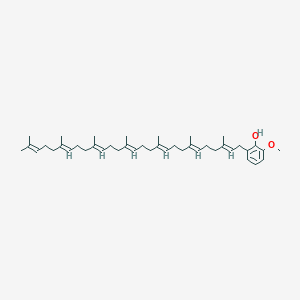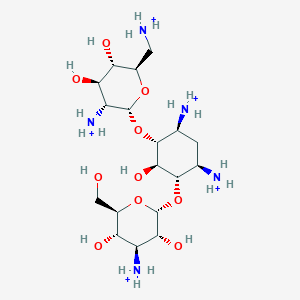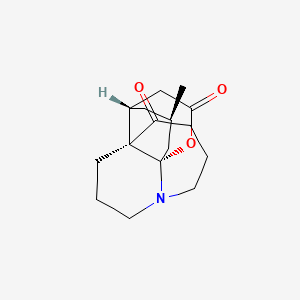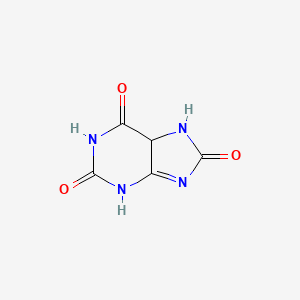
5,7-dihydro-1H-purine-2,6,8(9H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydro-1H-purine-2,6,8(9H)-trione is a uric acid. It is a tautomer of a 9H-purine-2,6,8-triol, a 1H-purine-2,6,8-triol, a 7H-purine-2,6,8-triol, a 2,6-dihydroxy-7,9-dihydro-8H-purin-8-one and a 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of various purine derivatives. For instance, it's involved in reactions for creating 7,8-dihydro-8-methylpterin and 9-methylguanine 7-oxide through processes like nucleophilic addition and cyclization with sodium hydroxide (Brown, Joseph, Leigh, & Swain, 1977).
- The compound plays a role in the synthesis and stereochemistry study of cobalt(III) complexes. This includes its use in forming complexes with purine-6-thione and related ligands, highlighting its versatility in coordination chemistry (Yamanari, Kida, Yamamoto, Fujihara, Fuyuhiro, & Kaizaki, 1996).
Structural and Crystallographic Studies
- There's significant interest in its crystal structure, which provides insights into its chemical behavior and potential applications. For example, the crystal structure of a derivative of this compound was analyzed, revealing details about its molecular configuration (Poje, Poje, & Vicković, 1999).
- Its role in forming novel molecular structures is evident in studies like the one on uric acid dihydrate, which provides a deeper understanding of its crystalline forms (Parkin & Hope, 1998).
Applications in Molecular Design and Drug Discovery
- The compound is a key player in the field of drug discovery, where it's used to synthesize and study various derivatives with potential therapeutic applications. For instance, its derivatives have been explored for anti-inflammatory properties, demonstrating its relevance in medicinal chemistry (Blythin, Kaminski, Domalski, Spitler, Solomon, Conn, Wong, Verbiar, Bober, & Chiu, 1986).
- It also finds application in the synthesis of new molecules for potential antidepressant and anxiolytic effects, as seen in studies involving the modification of its structure (Zagórska, Kołaczkowski, Bucki, Siwek, Kazek, Satała, Bojarski, Partyka, Wesołowska, & Pawłowski, 2015).
Propiedades
Nombre del producto |
5,7-dihydro-1H-purine-2,6,8(9H)-trione |
|---|---|
Fórmula molecular |
C5H4N4O3 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
5,7-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1H,(H3,6,7,8,9,10,11,12) |
Clave InChI |
KLMXEVHMXUCFEP-UHFFFAOYSA-N |
SMILES canónico |
C12C(=NC(=O)N1)NC(=O)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



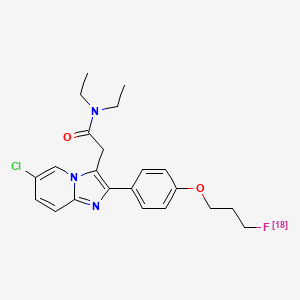
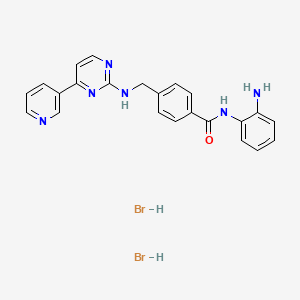
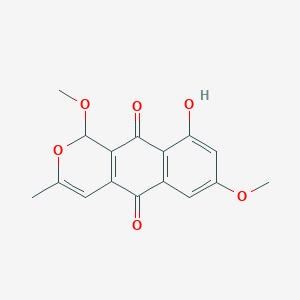
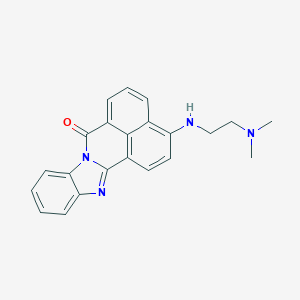
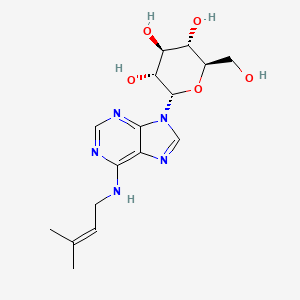
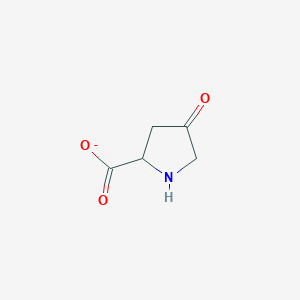
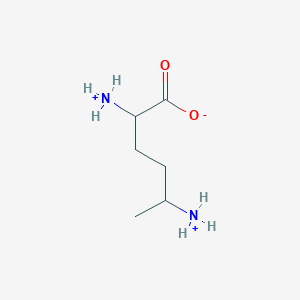
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
